"synthesis of Acetic acid, 2-[(aminoiminomethyl)thio]- from thiourea and chloroacetic acid"
"synthesis of Acetic acid, 2-[(aminoiminomethyl)thio]- from thiourea and chloroacetic acid"
A Comprehensive Technical Guide to the Synthesis of 2-[(Aminoiminomethyl)thio]acetic Acid
Introduction
2-[(Aminoiminomethyl)thio]acetic acid, also known as S-carboxymethylisothiourea, is a versatile organic compound with significant utility across various industrial and research applications. It serves as a valuable intermediate in the synthesis of heterocyclic compounds like thiazoles and their derivatives, which are core structures in many pharmaceuticals.[1][2][3][4][5] Notably, it has found practical use as a brightener in the electrodeposition of metals and alloys, including Co, Co-Ni, and Ni-Fe, and as a potential plant growth regulator.[6] This guide provides an in-depth exploration of its synthesis from the readily available precursors, thiourea and chloroacetic acid, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss critical safety and analytical considerations.
The Core Reaction: Mechanism and Rationale
The synthesis of 2-[(aminoiminomethyl)thio]acetic acid is a classic example of a nucleophilic substitution reaction, specifically an SN2 mechanism. The causality behind the experimental choices is rooted in the intrinsic chemical properties of the reactants.
1. The Nucleophile: Thiourea Thiourea (SC(NH₂)₂) exists in a tautomeric equilibrium between its thione (C=S) and iminothiol (C-SH) forms. However, the sulfur atom in the predominant thione form is highly nucleophilic due to the lone pairs of electrons and its polarizability. It acts as the attacking species in this synthesis.[7][8]
2. The Electrophile: Chloroacetic Acid Chloroacetic acid (ClCH₂COOH) provides the electrophilic carbon center. The carbon atom bonded to the chlorine is electron-deficient due to the high electronegativity of the chlorine atom, making it susceptible to nucleophilic attack. Chlorine serves as an effective leaving group, which is essential for the substitution reaction to proceed.
Reaction Pathway: The synthesis proceeds via the S-alkylation of thiourea.[9]
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Step 1: Nucleophilic Attack. The sulfur atom of thiourea attacks the electrophilic carbon of chloroacetic acid.
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Step 2: Transition State. A transient transition state is formed where the S-C bond is forming and the C-Cl bond is breaking.
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Step 3: Formation of Isothiouronium Salt. The chlorine atom departs as a chloride ion (Cl⁻), resulting in the formation of an S-carboxymethylisothiouronium salt intermediate.[10][11]
In many published procedures, the reaction is conducted in an alkaline or aqueous medium.[6] The presence of a base like sodium carbonate can deprotonate the chloroacetic acid, forming sodium chloroacetate. While the reaction can proceed without a base, its presence can influence reaction rates and the final product form. Research has shown that in its crystalline state, the final product exists in a zwitter-ionic tautomeric form.[12]
Caption: SN2 reaction mechanism for the synthesis.
Field-Proven Experimental Protocol
This protocol is synthesized from established methodologies to ensure high yield and purity.[6] The procedure is self-validating through careful control of stoichiometry and reaction conditions.
Reagents and Equipment:
-
Thiourea (TU)
-
Monochloroacetic Acid (MCA)
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Sodium Carbonate (Na₂CO₃)
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Distilled Water
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Ethanol (for washing)
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Three-necked round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
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Thermometer
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Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
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Reagent Preparation: In the three-necked flask, dissolve sodium carbonate in distilled water. The amount of Na₂CO₃ should be in slight molar excess (e.g., 12%) relative to the monochloroacetic acid to ensure complete neutralization.[6]
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Addition of Chloroacetic Acid: Slowly add monochloroacetic acid to the sodium carbonate solution while stirring. This exothermic reaction forms sodium monochloroacetate in situ.
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Addition of Thiourea: Once the chloroacetic acid has completely reacted (cessation of CO₂ evolution), add thiourea to the solution. The molar ratio of monochloroacetic acid to thiourea should be approximately 1.1:1 (a 10% excess of MCA).[6]
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Reaction: Heat the mixture to the target temperature (e.g., 85°C) and maintain it for a specified duration (e.g., 30 minutes) under constant stirring.[6]
-
Crystallization and Isolation: After the reaction period, cool the mixture in an ice bath to induce crystallization of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
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Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
The following table summarizes optimal reaction conditions derived from literature, providing a baseline for experimental design.[6] High yields are consistently reported, underscoring the efficiency of this synthetic route.
| Parameter | Value/Ratio | Rationale & Insights |
| Molar Ratio (MCA:TU) | ~1.1 : 1.0 | A slight excess of monochloroacetic acid ensures complete consumption of the thiourea. |
| Molar Ratio (Na₂CO₃:MCA) | ~1.12 : 1.0 (or 0.56 for Na₂CO₃) | Sufficient base is critical to neutralize the acidic reactant and facilitate the reaction. |
| Solvent | Water | An environmentally benign and effective solvent for the reactants.[1][6] |
| Reaction Temperature | 85 °C | Provides sufficient activation energy without significant decomposition of reactants or product. |
| Reaction Time | 30 minutes | A relatively short reaction time makes this a highly efficient synthesis.[6] |
| Reported Yield | > 75% | This method is known for producing the target compound in high yields.[6] |
Analytical Characterization of the Final Product
To confirm the identity and purity of the synthesized 2-[(aminoiminomethyl)thio]acetic acid, a suite of analytical techniques is recommended.
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FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the amino groups, a strong C=O stretch around 1700 cm⁻¹, and C=N stretching from the isothiourea moiety.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆), the proton NMR spectrum will show a characteristic singlet for the methylene (-S-CH₂-) protons. The protons on the nitrogen atoms will appear as broad signals.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the three distinct carbon environments: the carboxylic carbon (C=O), the methylene carbon (-CH₂-), and the isothiourea carbon (C=N).
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound. The expected exact mass is approximately 134.01 g/mol .[13]
-
X-Ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction can be employed. Studies have confirmed that the product exists as a zwitterion in the solid state, providing valuable insight into its molecular structure.[12]
Mandatory Safety Precautions
Adherence to strict safety protocols is paramount due to the hazardous nature of the reactants.
Hazard Identification:
-
Thiourea: Classified as a carcinogen and is harmful if swallowed.[14][15][16] It is also toxic to aquatic life with long-lasting effects.[15] Avoid inhalation of dust and direct contact.
-
Chloroacetic Acid: Highly corrosive and toxic. It causes severe skin burns and serious eye damage upon contact.[13][17] Inhalation may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If dust formation is unavoidable, a respirator with a particulate filter is necessary.
Handling and Storage:
-
Handle both chemicals in a fume hood to avoid inhaling dust or vapors.[17][18]
-
Store thiourea and chloroacetic acid in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[14][16][18]
-
Ensure clear labeling of all containers.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local environmental regulations. Do not discharge into drains or the environment.
Conclusion
The synthesis of 2-[(aminoiminomethyl)thio]acetic acid from thiourea and chloroacetic acid is a robust, high-yield, and efficient process. By understanding the underlying SN2 mechanism, carefully controlling the experimental parameters, and adhering to stringent safety protocols, researchers can reliably produce this valuable compound. The insights and detailed protocols provided in this guide serve as a comprehensive resource for its successful application in both academic and industrial research settings.
References
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Maţa Grozav et al. (Date not available). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Available at: [Link]
- CN102276548A. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof. Google Patents.
- US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
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ResearchGate. (n.d.). Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid. Available at: [Link]
- CN111533710A. (2020). Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method. Google Patents.
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ResearchGate. (2014). Reaction of Thiourea with Monochloroacetic Acid in Water: Revision and Probable Mechanisms. Available at: [Link]
- US3321519A. (1967). Production of alkylisothiouronium salts. Google Patents.
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ResearchGate. (n.d.). S‐Aryl isothiouronium salts are convenient synthetic surrogates for thiophenols in S‐functionalization reactions. Available at: [Link]
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Wikipedia. (n.d.). Isothiouronium. Available at: [Link]
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MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available at: [Link]
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Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... Study Prep. Available at: [Link]
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PubChem. (n.d.). Acetic acid, 2-((aminoiminomethyl)thio)-. Available at: [Link]
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ResearchGate. (2018). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Available at: [Link]
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NJ.gov. (n.d.). HAZARD SUMMARY: Thiourea. Available at: [Link]
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MDPI. (2007). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Available at: [Link]
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Dalian Chem. (2019). Precautions for Safe Handling and Storage of Thiourea Dioxide. Available at: [Link]
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